4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid
Description
This compound belongs to the triterpenoid class, characterized by a cyclopenta[a]phenanthrene core modified with multiple methyl, oxo, and hydroxy groups. Its structure includes a hept-2-enoic acid side chain, which distinguishes it from simpler triterpenes.
Properties
IUPAC Name |
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMPTUAXYPAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the hept-2-enoic acid side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the cyclopenta[a]phenanthrene core can be reduced to alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Cyclopenta[a]phenanthrene Derivatives
Key Observations :
- Oxo vs.
- Side Chain Variations: The hept-2-enoic acid chain in the target compound may confer rigidity vs. the hex-4-enyl group in ’s triterpenoid, affecting conformational stability and target binding .
Physicochemical Properties
| Property | Target Compound | Ganoderic Acid DM | FA-14 |
|---|---|---|---|
| Molecular Weight | ~600 g/mol (estimated) | 532.7 g/mol | 695.3 g/mol |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 4.1 | 5.8 |
| Hydrogen Bond Donors | 2 (hydroxy, carboxylic acid) | 1 (carboxylic acid) | 0 |
Implications: Lower LogP in the target compound suggests better aqueous solubility than FA-14 but reduced lipid membrane penetration compared to ganoderic acids .
Biological Activity
4-Hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid is a complex organic compound with significant biological activity. This article reviews the compound's structural properties, biological effects, and potential therapeutic applications based on various research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 470.7 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity. The detailed structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C30H46O3 |
| Molecular Weight | 470.7 g/mol |
| XLogP3-AA | 6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Antioxidant Properties
Research indicates that compounds similar to 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl...) exhibit strong antioxidant activities. These activities are primarily attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through various pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .
Case Study 1: Antioxidant Activity Assessment
A study conducted on similar compounds demonstrated their ability to reduce oxidative damage in cellular models. The results showed a significant decrease in malondialdehyde (MDA) levels—a marker for oxidative stress—when treated with the compound compared to untreated controls.
Case Study 2: Inflammation Modulation
In vitro experiments using macrophage cell lines revealed that treatment with the compound led to a marked reduction in the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
The biological activity of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl...) can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in its structure enable effective scavenging of reactive oxygen species (ROS).
- Cytokine Inhibition : It may inhibit signaling pathways that lead to the synthesis of inflammatory cytokines.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
